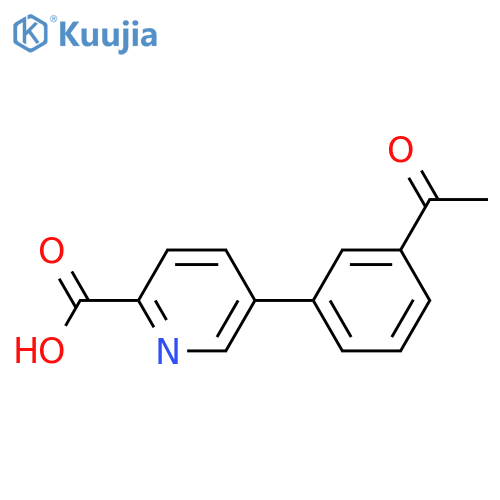Cas no 1242339-32-7 (5-(3-Acetylphenyl)-picolinic acid)

1242339-32-7 structure
商品名:5-(3-Acetylphenyl)-picolinic acid
CAS番号:1242339-32-7
MF:C14H11NO3
メガワット:241.242043733597
CID:2854508
5-(3-Acetylphenyl)-picolinic acid 化学的及び物理的性質
名前と識別子
-
- 5-(3-Acetylphenyl)-picolinic acid
-
- インチ: 1S/C14H11NO3/c1-9(16)10-3-2-4-11(7-10)12-5-6-13(14(17)18)15-8-12/h2-8H,1H3,(H,17,18)
- InChIKey: MAOPBHRIVVWWTI-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)=NC=C(C2=CC=CC(C(C)=O)=C2)C=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
5-(3-Acetylphenyl)-picolinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM318312-5g |
5-(3-Acetylphenyl)-picolinic acid |
1242339-32-7 | 95% | 5g |
$1244 | 2021-08-18 | |
| Chemenu | CM318312-5g |
5-(3-Acetylphenyl)-picolinic acid |
1242339-32-7 | 95% | 5g |
$1244 | 2022-06-13 |
5-(3-Acetylphenyl)-picolinic acid 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
1242339-32-7 (5-(3-Acetylphenyl)-picolinic acid) 関連製品
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 57707-64-9(2-azidoacetonitrile)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 13769-43-2(potassium metavanadate)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
